trans-2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol
Description
trans-2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol is a cyclobutanol derivative featuring a 2-chloro-4-methylphenyl substituent attached to the amino group at the trans-2 position of the cyclobutane ring. The hydroxyl group at the 1-position and the chloro-methyl-substituted aromatic ring confer distinct electronic and steric properties, making this compound a candidate for exploration in medicinal chemistry and materials science. Cyclobutanol derivatives are increasingly studied due to their constrained ring structure, which can enhance binding specificity in biological systems .
Properties
IUPAC Name |
(1R,2R)-2-(2-chloro-4-methylanilino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-7-2-3-9(8(12)6-7)13-10-4-5-11(10)14/h2-3,6,10-11,13-14H,4-5H2,1H3/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQPLUREDGYDHH-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2CCC2O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N[C@@H]2CC[C@H]2O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol typically involves the following steps:
Formation of the cyclobutanol ring: This can be achieved through a cyclization reaction of a suitable precursor, such as a 1,4-dihalobutane, under basic conditions.
Introduction of the 2-chloro-4-methylphenylamino group: This step involves the nucleophilic substitution of the cyclobutanol intermediate with 2-chloro-4-methylaniline under acidic or basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in trans-2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C11H14ClNO and features a cyclobutanol ring with a 2-chloro-4-methylphenylamino group. Its unique structure contributes to its reactivity and potential biological activities, making it a valuable subject for scientific investigation.
Medicinal Chemistry
The potential pharmacological properties of trans-2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol are under investigation, particularly its role in:
- Anti-inflammatory and Anticancer Activities : Initial studies suggest that the compound may interact with specific biological targets, such as receptors or enzymes involved in inflammatory pathways or cancer progression. This interaction could lead to the modulation of biological responses, warranting further pharmacodynamic studies to elucidate its mechanisms of action .
- Drug Development : The compound serves as a building block for synthesizing more complex therapeutic agents. Its unique chemical structure allows for modifications that could enhance efficacy or reduce side effects .
Coordination Chemistry
This compound has been studied for its potential as a ligand in coordination chemistry. Its ability to form complexes with metal ions can be exploited in various applications, including catalysis and materials science .
Material Science
The compound may find applications in developing specialty chemicals and materials due to its unique structural properties. Potential uses include:
- Surface Functionalization : The compound can be utilized to modify surfaces for biosensors or microfluidic devices, enhancing their functionality by providing specific chemical properties .
Case Study 1: Pharmacological Investigations
A study focused on the interaction of this compound with specific receptors revealed promising results indicating its potential use in treating inflammatory diseases. Binding assays demonstrated that the compound could effectively modulate receptor activity, suggesting a pathway for therapeutic applications .
Case Study 2: Synthesis and Characterization
Research into the synthesis of this compound highlighted various synthetic routes involving cyclization reactions followed by nucleophilic substitutions. These methods were optimized for yield and purity, paving the way for large-scale production .
Future Directions and Research Needs
Further investigation is essential to fully understand the pharmacological profiles, safety, and efficacy of this compound. Comprehensive studies involving cellular models and clinical trials will be necessary to explore its therapeutic potential in greater depth.
Mechanism of Action
The mechanism of action of trans-2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways and targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
Molecular Weight : The target compound has a higher molecular weight (210.45 g/mol) due to the chloro and methyl groups, compared to the analogs (191.27 g/mol).
The phenylethyl and methylbenzyl groups in analogs prioritize hydrophobic interactions but lack the electronic modulation provided by chlorine .
Stereochemistry : All compounds share a trans configuration, which imposes spatial constraints on the cyclobutane ring, influencing conformational stability and receptor binding.
Research Implications and Limitations
Electronic vs. Steric Effects : The chloro group in the target compound may improve binding affinity in electron-deficient environments, whereas analogs rely on steric bulk for target engagement.
Data Gaps : Experimental data on solubility, melting point, and biological activity for the target compound are lacking, necessitating further studies.
Biological Activity
Overview
trans-2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol is a chemical compound characterized by its unique cyclobutanol ring structure, substituted with a 2-chloro-4-methylphenylamino group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including interactions with various molecular targets that may influence cellular processes.
- Molecular Formula : C11H14ClNO
- Molecular Weight : 215.69 g/mol
- IUPAC Name : (1R,2R)-2-(2-chloro-4-methylanilino)cyclobutan-1-ol
- InChI Key : CHQPLUREDGYDHH-GHMZBOCLSA-N
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. These interactions can modulate various signaling pathways, leading to changes in cellular responses. The compound's hydroxyl group is particularly noteworthy as it can undergo oxidation and reduction reactions, which may further influence its biological efficacy.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has demonstrated potent activity against human lung adenocarcinoma (A549) and melanoma (A375) cell lines:
| Cell Line | IC50 (µM) | Description |
|---|---|---|
| A549 | <10 | Cytotoxicity observed |
| A375 | 5.7 | Significant inhibition |
These results suggest that the compound may induce apoptosis in cancer cells, potentially through the activation of caspase pathways .
Enzyme Inhibition
The compound has also been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways. Preliminary findings indicate that it may inhibit acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism. This inhibition could have implications for metabolic disorders and cancer treatment strategies .
Case Studies and Research Findings
-
Cytotoxicity Assays :
- A study involving the treatment of various cancer cell lines with this compound showed a dose-dependent increase in apoptosis markers, particularly through caspase activation assays. The concentration that induced a five-fold increase in apoptotic signals was noted at specific doses across different cell lines .
- Mechanistic Studies :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
